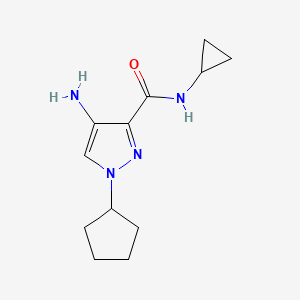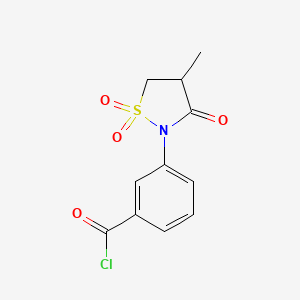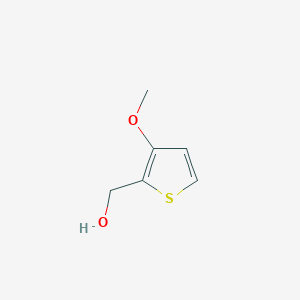![molecular formula C18H19F3N4O2 B2944831 2-Phenylmethoxy-1-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]ethanone CAS No. 2380175-32-4](/img/structure/B2944831.png)
2-Phenylmethoxy-1-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenylmethoxy-1-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]ethanone is a chemical compound that has been studied for its potential scientific applications. This compound is also known as TFP, and it has been synthesized through various methods.
Mécanisme D'action
TFP acts as a dopamine D3 receptor antagonist, meaning that it blocks the activity of dopamine at these receptors. This mechanism of action is thought to underlie the potential therapeutic effects of TFP in the treatment of drug addiction and schizophrenia.
Biochemical and Physiological Effects:
The biochemical and physiological effects of TFP have been investigated in various studies. One study found that TFP reduced cocaine self-administration in rats, suggesting that it may be effective in reducing drug-seeking behavior. Another study found that TFP improved cognitive function in rats with schizophrenia-like symptoms, suggesting that it may be effective in treating this disorder.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of TFP is its selectivity for dopamine D3 receptors, which allows for more precise investigation of the role of these receptors in various physiological and pathological processes. However, one limitation of TFP is its relatively low potency, which may limit its effectiveness in certain experimental paradigms.
Orientations Futures
There are several future directions for further research on TFP. One area of interest is the potential use of TFP in the treatment of other psychiatric disorders, such as depression and anxiety. Additionally, further investigation of the biochemical and physiological effects of TFP may lead to a better understanding of the role of dopamine D3 receptors in various processes. Finally, the development of more potent and selective dopamine D3 receptor antagonists may lead to the development of more effective treatments for drug addiction and other disorders.
Méthodes De Synthèse
The synthesis of TFP can be achieved through several methods. One of the most common methods involves the reaction of 4-[6-(trifluoromethyl)pyridazin-3-yl]piperazine with 2-chloro-1-phenyl-1-ethanone in the presence of a base. This reaction results in the formation of TFP as a white solid. Other methods include the reaction of 4-[6-(trifluoromethyl)pyridazin-3-yl]piperazine with 2-bromo-1-phenyl-1-ethanone or 2-iodo-1-phenyl-1-ethanone.
Applications De Recherche Scientifique
TFP has been studied for its potential scientific applications, including its role as a potent and selective dopamine D3 receptor antagonist. This compound has also been investigated for its potential use in the treatment of drug addiction, as dopamine D3 receptors have been implicated in drug-seeking behavior. Additionally, TFP has been studied for its potential use in the treatment of schizophrenia, as dopamine D3 receptors have been shown to be involved in the pathophysiology of this disorder.
Propriétés
IUPAC Name |
2-phenylmethoxy-1-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N4O2/c19-18(20,21)15-6-7-16(23-22-15)24-8-10-25(11-9-24)17(26)13-27-12-14-4-2-1-3-5-14/h1-7H,8-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBJVUSJOIVZGNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C(F)(F)F)C(=O)COCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzyloxy)-1-{4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[6-[Acetyl(ethyl)amino]pyridin-3-yl]prop-2-enamide](/img/structure/B2944748.png)



![5-[1-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2944755.png)
![1-Methyl-6-[(2-methylpropan-2-yl)oxycarbonyl]-5,7-dihydro-4H-pyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B2944757.png)




![2-Methyl-6-prop-2-enoyl-5,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4-one](/img/structure/B2944763.png)


![N-(2-Amino-2-oxoethyl)-3-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]benzamide](/img/structure/B2944771.png)